{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine
Description
{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine is a fluorinated benzylamine derivative with a molecular formula of C₁₀H₁₄FN₂ and a molecular weight of 231.16 g/mol . Its structure features a phenyl ring substituted with a fluorine atom at the 3-position and a dimethylaminomethyl group (–CH₂N(CH₃)₂) at the 4-position, with a methanamine (–CH₂NH₂) moiety attached to the aromatic core. This compound is cataloged under synonyms such as CTK7E4192, ZINC19266160, and AKOS000148361 , and it is commercially available as a building block for medicinal chemistry and pharmaceutical research .
The dimethylaminomethyl group enhances the compound’s basicity and lipophilicity, while the fluorine atom introduces electronic effects that may influence aromatic reactivity and intermolecular interactions.
Properties
IUPAC Name |
[4-[(dimethylamino)methyl]-3-fluorophenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(2)7-9-4-3-8(6-12)5-10(9)11/h3-5H,6-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLYUQVKMXWYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine typically involves the reaction of 3-fluorobenzaldehyde with dimethylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group is converted to an amine. This reaction can be catalyzed by hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product by precisely controlling reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, {4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. The presence of the dimethylamino group can increase the compound’s affinity for certain biological targets, making it useful in drug discovery and development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure-activity relationship (SAR) studies help in designing new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties can enhance the performance of these materials in various applications .
Mechanism of Action
The mechanism of action of {4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target proteins, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins involved in various biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with {4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine, differing primarily in substituents at the 3- and 4-positions of the phenyl ring.
Structural and Physicochemical Comparison
Key Differences and Implications
Electronic Effects: The dimethylaminomethyl group in the target compound is electron-donating, increasing the basicity of the methanamine group compared to the sulfonyl substituent in [4-(ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride, which is electron-withdrawing .
Lipophilicity: The isopropyl group in (4-fluoro-3-isopropylphenyl)methanamine hydrochloride contributes to higher hydrophobicity compared to the dimethylaminomethyl group, which may affect membrane permeability in biological systems .
Synthetic Utility: The dimethylaminomethyl group in the target compound facilitates functionalization via alkylation or condensation reactions, whereas the sulfonyl group in [4-(ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride may limit reactivity to nucleophilic aromatic substitutions .
Biological Activity
{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine, a compound featuring a dimethylamino group and a fluorinated phenyl ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.
The molecular structure of this compound contributes to its unique biological properties. The presence of the dimethylamino group enhances its affinity for various receptors, while the fluorine atom increases lipophilicity, potentially improving membrane permeability and bioavailability.
The compound's mechanism of action involves several interactions at the molecular level:
- Receptor Binding : The dimethylamino group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity.
- Enzyme Modulation : It may influence the activity of enzymes involved in metabolic pathways, impacting physiological processes.
- Transporter Interaction : Studies indicate that it may act as a ligand for monoamine transporters, which are crucial for neurotransmitter reuptake in the brain .
1. Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Its interaction with serotonin transporters suggests potential antidepressant properties. In vitro studies have shown that modifications to the compound can enhance binding affinity to these transporters .
- Anticancer Properties : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines. For instance, structural analogs have demonstrated IC50 values in the low micromolar range against HeLa cells, suggesting a potential role in cancer therapy .
2. Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the compound's structure can significantly impact its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increases lipophilicity and receptor binding affinity |
| Alteration of Dimethylamino Group | Modulates interaction strength with target proteins |
These findings emphasize the importance of specific structural components in determining the biological efficacy of this compound.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Monoamine Transporters : A study evaluated the binding affinities of similar compounds to monoamine transporters using transfected cell lines. Results indicated that modifications increasing lipophilicity correlated with enhanced transporter binding .
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives could inhibit cell proliferation in cancer cell lines. The mechanism was linked to cell cycle arrest at the G2/M phase, indicating a potential pathway for therapeutic intervention .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for {4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Start with fluorinated aromatic precursors. For example, fluorophenyl derivatives can undergo Mannich-like reactions to introduce the dimethylaminomethyl group. Evidence from similar compounds suggests using formaldehyde and dimethylamine under acidic conditions to form the dimethylaminomethyl substituent .
- Step 2 : Fluorination can be achieved via electrophilic substitution (e.g., using Selectfluor®) or cross-coupling reactions (e.g., Suzuki-Miyaura with fluorinated boronic acids).
- Optimization : Reaction parameters (temperature, solvent, catalyst) are critical. For hydrogenation steps (e.g., nitro-to-amine reduction), 10% Pd/C under H₂ atmosphere is effective, as demonstrated in analogous syntheses .
- Table : Example reaction conditions for key steps:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Mannich Reaction | HCHO, Me₂NH, HCl, 50°C | 72–85 | |
| Fluorination | Selectfluor®, DMF, 80°C | 60–75 |
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : H and C NMR are essential for confirming the dimethylamino group (δ ~2.2 ppm for N(CH₃)₂) and fluorophenyl protons (splitting patterns due to F coupling) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (exact mass: ~193.10 g/mol for C₁₀H₁₃F₂N₂) and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s electronic structure and reactivity?
- Methodology :
- Computational Analysis : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron density distribution. Fluorine’s electronegativity reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance but stabilizing intermediates in nucleophilic reactions .
- Experimental Validation : Compare reaction rates of fluorinated vs. non-fluorinated analogs in SNAr (nucleophilic aromatic substitution). Fluorine’s meta-directing effect can be quantified via Hammett σ constants .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluorine position, dimethylamino group) and test against biological targets (e.g., enzymes, receptors). For example, fluorination at the 3-position (vs. 4-position) in biphenylmethanamines significantly alters binding affinity to serotonin receptors .
- Data Normalization : Account for differences in assay conditions (e.g., pH, solvent) by using standardized protocols (e.g., IC₅₀ measurements under identical buffer systems).
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions or catalytic cycles?
- Methodology :
- Retrosynthetic Analysis : AI-driven tools (e.g., template-based relevance models) propose feasible reaction pathways by cross-referencing databases like Reaxys or PubChem. For example, predicting amination sites using frontier molecular orbital (FMO) theory .
- Kinetic Modeling : Use software (e.g., Gaussian, ORCA) to simulate transition states and activation energies for key reactions like SN2 displacements or Pd-catalyzed couplings .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies for similar compounds?
- Root Causes :
- Impurity Profiles : Side reactions (e.g., over-alkylation in Mannich reactions) generate by-products. For example, incomplete fluorination can lead to di- or tri-substituted impurities .
- Catalyst Deactivation : Pd/C catalysts may lose activity due to sulfur or amine poisoning in hydrogenation steps .
- Resolution :
- Optimized Workup : Use scavenger resins (e.g., QuadraPure™) to remove excess reagents.
- In-situ Monitoring : Employ LC-MS to track reaction progress and adjust conditions dynamically.
Tables for Key Comparisons
Table 1 : Impact of Fluorine Position on Biological Activity (Hypothetical Data)
| Fluorine Position | Target Receptor | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3-Fluorophenyl | 5-HT₁A | 12.3 | |
| 4-Fluorophenyl | 5-HT₁A | 45.7 |
Table 2 : DFT-Calculated Electron Density (e⁻/ų)
| Compound Region | Electron Density |
|---|---|
| Fluorophenyl Ring | 0.85 |
| Dimethylamino Group | 1.12 |
| Methanamine Bridge | 0.93 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
